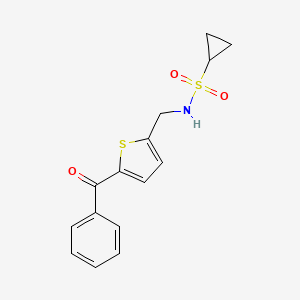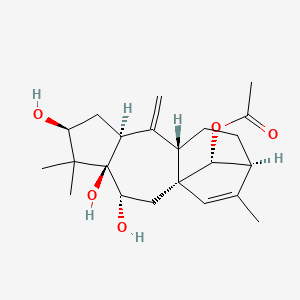![molecular formula C18H20N4O2S B2960536 2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine CAS No. 2380173-52-2](/img/structure/B2960536.png)
2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMIP and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BMIP involves the inhibition of certain enzymes, including protein kinase C and tyrosine kinase. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biological effects of BMIP.
Biochemical and Physiological Effects:
BMIP has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines. BMIP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BMIP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMIP is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations of BMIP is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BMIP. One area of research is the development of new synthetic methods for BMIP that can improve its solubility and yield. Another area of research is the investigation of the potential therapeutic applications of BMIP, including its use in the treatment of cancer and neurodegenerative diseases. Additionally, the mechanism of action of BMIP could be further elucidated to better understand its biological effects.
Conclusion:
In conclusion, BMIP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield. BMIP has been shown to have various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. However, its limited solubility in water can make it difficult to use in certain experiments. There are several future directions for the study of BMIP, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BMIP involves a multistep process that includes the reaction of piperidine with 4-benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperidine. This compound is then reacted with 3-methylimidazo[4,5-b]pyridine to form BMIP. The synthesis of BMIP has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
BMIP has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. BMIP has also been shown to inhibit the activity of certain enzymes, including protein kinase C and tyrosine kinase.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-17-16(8-5-11-19-17)20-18(21)22-12-9-15(10-13-22)25(23,24)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFOGWJVYANFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2960455.png)

![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)
![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)



![3-(4-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2960467.png)
![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)


